molecular formula C22H23N3OS B2452336 N-cyclopentyl-2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetamide CAS No. 950273-03-7

N-cyclopentyl-2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetamide

Cat. No. B2452336
CAS RN: 950273-03-7
M. Wt: 377.51
InChI Key: MQWOFMQNXRHBPL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetamide, also known as CPI-169, is a small molecule inhibitor that selectively targets the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these diseases.

Scientific Research Applications

BACE1 Inhibitors

  • Study 1: A series of derivatives, including N-cyclopentyl-2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetamide, were developed as β-secretase (BACE-1) inhibitors. These compounds were biologically evaluated for their affinity towards BACE-1, blood-brain barrier permeability, and cytotoxicity. The study found that these derivatives could be good lead structures for further optimization due to their potent inhibitory activity and low cellular cytotoxicity (Yan et al., 2017).

Antimicrobial Agents

  • Study 2: Synthesized derivatives of this compound showed significant antibacterial activity. This study synthesized various derivatives and tested them for their antibacterial efficacy, revealing considerable activity (Ramalingam et al., 2019).

Anticancer Activities

  • Study 3: Several derivatives bearing different heterocyclic rings were synthesized using a similar structure as a pharmacophoric group. These compounds exhibited considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
  • Study 4: Another study synthesized acetamide derivatives and evaluated their anticancer activities against different human tumor cell lines. Some compounds exhibited significant activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
  • Study 5: New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were studied for their anticancer activity, showing high selectivity and apoptosis-inducing potential in certain cancer cell lines (Evren et al., 2019).

Additional Applications

  • Study 6: This study focused on synthesizing and evaluating the antimicrobial activity of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide. The synthesized compounds showed antimicrobial action and were compared with conventional antibiotics (Ch, 2022).

Future Directions

: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more

properties

IUPAC Name

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c26-19(23-18-13-7-8-14-18)15-27-22-20(16-9-3-1-4-10-16)24-21(25-22)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWOFMQNXRHBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetamide

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